molecular formula C21H26O3 B14151175 Phenyl 3,5-di-tert-butyl-4-hydroxybenzoate CAS No. 4221-74-3

Phenyl 3,5-di-tert-butyl-4-hydroxybenzoate

Cat. No.: B14151175
CAS No.: 4221-74-3
M. Wt: 326.4 g/mol
InChI Key: YUIFFNHNYKNVNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 3,5-di-tert-butyl-4-hydroxybenzoate is an organic compound known for its antioxidant properties. It is a derivative of benzoic acid and is characterized by the presence of phenyl and tert-butyl groups attached to the benzene ring. This compound is widely used in various industries due to its stability and effectiveness in preventing oxidation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 3,5-di-tert-butyl-4-hydroxybenzoate typically involves the esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid with phenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and improve the yield and purity of the final product. The use of high-purity starting materials and efficient purification techniques, such as recrystallization, ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Phenyl 3,5-di-tert-butyl-4-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted derivatives of this compound .

Mechanism of Action

The antioxidant activity of Phenyl 3,5-di-tert-butyl-4-hydroxybenzoate is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The phenolic hydroxyl group plays a crucial role in this process. The compound also interacts with molecular targets such as enzymes and receptors involved in oxidative stress pathways, modulating their activity and providing protective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl 3,5-di-tert-butyl-4-hydroxybenzoate stands out due to its high stability and effectiveness as an antioxidant. Its unique structure allows it to provide long-lasting protection against oxidation, making it highly valuable in various applications .

Properties

CAS No.

4221-74-3

Molecular Formula

C21H26O3

Molecular Weight

326.4 g/mol

IUPAC Name

phenyl 3,5-ditert-butyl-4-hydroxybenzoate

InChI

InChI=1S/C21H26O3/c1-20(2,3)16-12-14(13-17(18(16)22)21(4,5)6)19(23)24-15-10-8-7-9-11-15/h7-13,22H,1-6H3

InChI Key

YUIFFNHNYKNVNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)OC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.